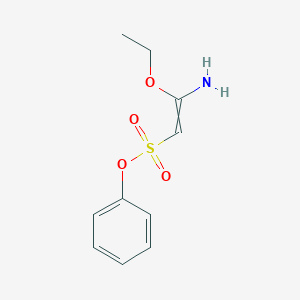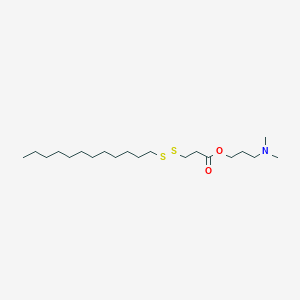
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate is a chemical compound known for its unique structure and properties It consists of a dimethylamino group attached to a propyl chain, which is further connected to a dodecyldisulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate typically involves the reaction of 3-(dimethylamino)propylamine with a dodecyldisulfanyl-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the dimethylamino group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the disulfide bond can undergo redox reactions. These interactions enable the compound to modulate biological pathways and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)propylamine: A precursor in the synthesis of 3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate.
Dodecyl disulfide: Shares the disulfide functional group but lacks the dimethylamino propyl chain.
N,N-Dimethyl-1,3-propanediamine: Similar in structure but with an additional amine group.
Uniqueness
This compound is unique due to its combination of a dimethylamino group and a dodecyldisulfanyl group, which imparts distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry .
Propiedades
Número CAS |
918438-52-5 |
|---|---|
Fórmula molecular |
C20H41NO2S2 |
Peso molecular |
391.7 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate |
InChI |
InChI=1S/C20H41NO2S2/c1-4-5-6-7-8-9-10-11-12-13-18-24-25-19-15-20(22)23-17-14-16-21(2)3/h4-19H2,1-3H3 |
Clave InChI |
INIPUNDXTJAJPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSSCCC(=O)OCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


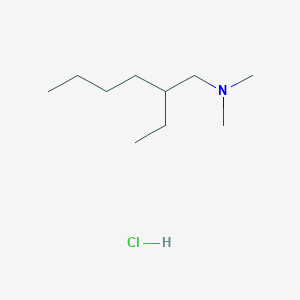
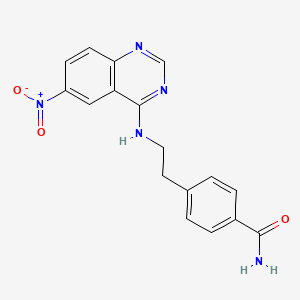
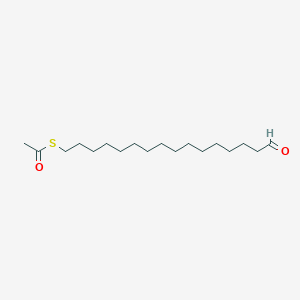
![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
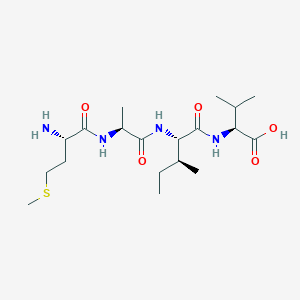
![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
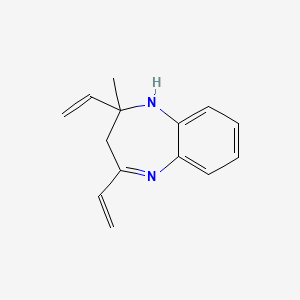
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)
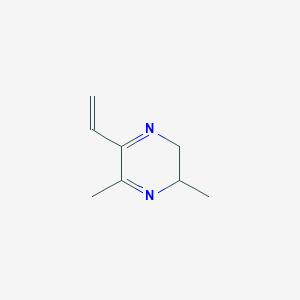
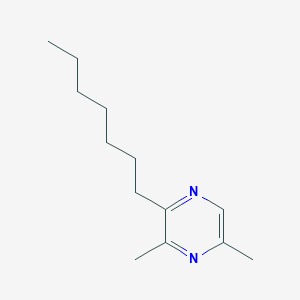
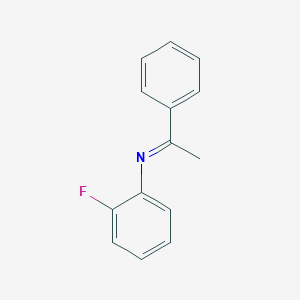
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
